molecular formula C11H10N2O2S B8675154 2-[2-(6-Methyl-3-pyridyl)-1,3-thiazol-4-yl]acetic acid

2-[2-(6-Methyl-3-pyridyl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B8675154
M. Wt: 234.28 g/mol
InChI Key: LFKZSXXYGVETRL-UHFFFAOYSA-N
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Patent
US06822097B1

Procedure details

This material was prepared according to the procedure described for Example 24(b) using methyl 2-[2-(6-methyl-3-pyridyl)-1,3-thiazol-4-yl]acetate (Step a, 0.5 g, 2.0 mmol) and LiOH (2 N, 5.0 mL). The product was filtered and washed successively with CH2Cl2, EtOAc, and hexanes to afford the title compound as a white solid. MS m/z: 235 (M+1). Calc'd for C11H10N2O2S: 234.05.
Name
methyl 2-[2-(6-methyl-3-pyridyl)-1,3-thiazol-4-yl]acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2[S:9][CH:10]=[C:11]([CH2:13][C:14]([O:16]C)=[O:15])[N:12]=2)=[CH:4][CH:3]=1.[Li+].[OH-]>>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2[S:9][CH:10]=[C:11]([CH2:13][C:14]([OH:16])=[O:15])[N:12]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
methyl 2-[2-(6-methyl-3-pyridyl)-1,3-thiazol-4-yl]acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=N1)C=1SC=C(N1)CC(=O)OC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material was prepared
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed successively with CH2Cl2, EtOAc, and hexanes

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=N1)C=1SC=C(N1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.